

# An In-depth Technical Guide to 3-(Methylthio)benzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(Methylthio)benzaldehyde

Cat. No.: B1281139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

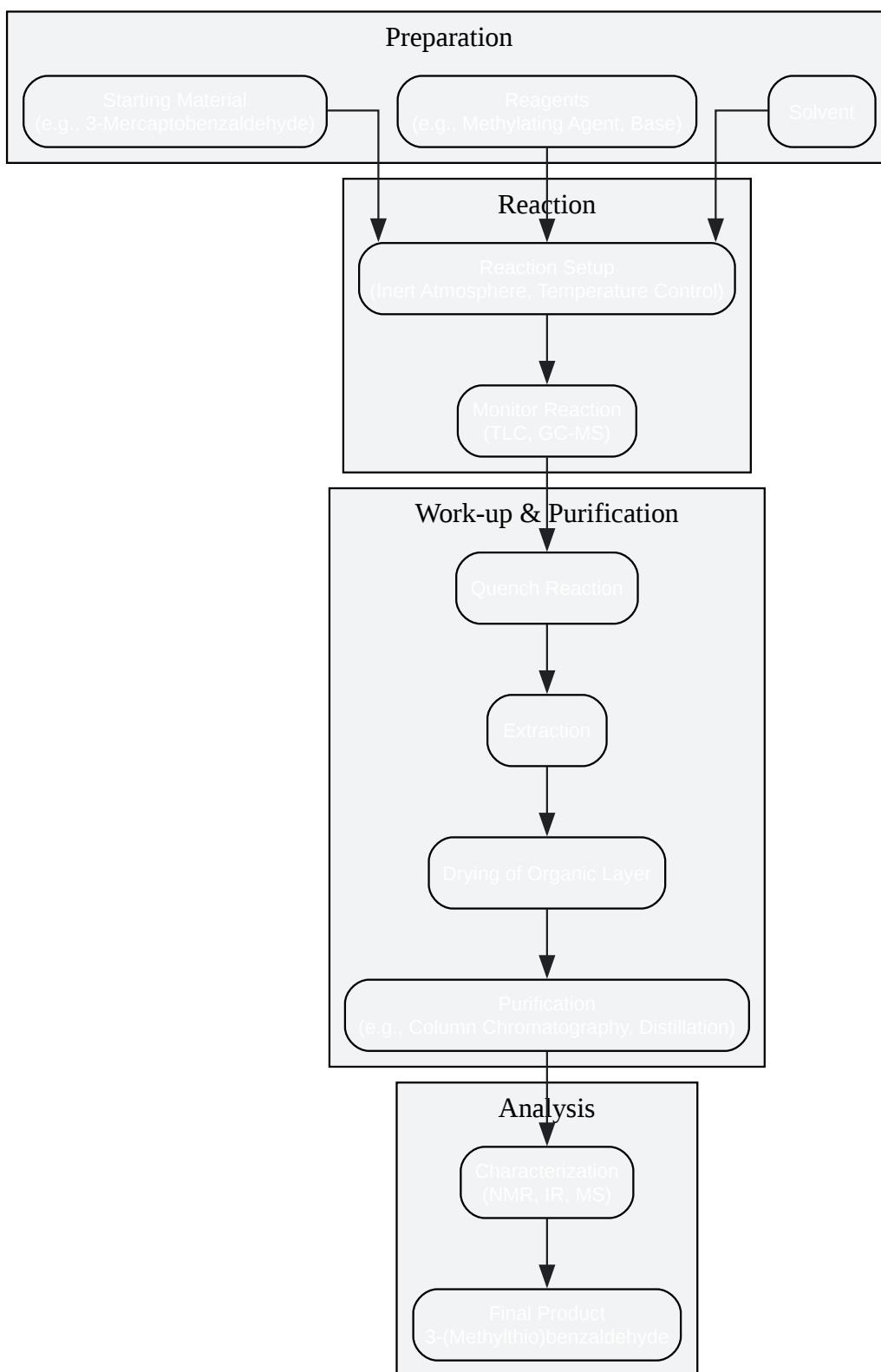
## Introduction

**3-(Methylthio)benzaldehyde**, also known as 3-(methylsulfanyl)benzaldehyde, is an aromatic organic compound that is gaining attention in various scientific fields. Its unique chemical structure, featuring a benzaldehyde core with a methylthio group at the meta position, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the molecular characteristics, synthesis strategies, and potential applications of **3-(Methylthio)benzaldehyde**, with a focus on its relevance to researchers and professionals in drug development.

## Molecular and Physical Properties

**3-(Methylthio)benzaldehyde** is a liquid at room temperature with a chemical formula of  $C_8H_8OS$ .<sup>[1]</sup> Its molecular weight is approximately 152.21 g/mol. Key quantitative data for this compound are summarized in the table below.

| Property            | Value                            | Reference           |
|---------------------|----------------------------------|---------------------|
| Molecular Formula   | C <sub>8</sub> H <sub>8</sub> OS | <a href="#">[1]</a> |
| Molecular Weight    | 152.21 g/mol                     |                     |
| Appearance          | Liquid                           |                     |
| Boiling Point       | 90 °C at 0.4 Torr                |                     |
| Density             | ~1.13 g/cm <sup>3</sup>          |                     |
| CAS Number          | 73771-35-4                       | <a href="#">[1]</a> |
| Storage Temperature | 2 to 8 °C                        |                     |


## Synthesis and Experimental Protocols

While **3-(Methylthio)benzaldehyde** is commercially available, understanding its synthesis is crucial for researchers interested in creating derivatives or scaling up production. Detailed, peer-reviewed experimental protocols for the direct synthesis of **3-(Methylthio)benzaldehyde** are not readily available in the literature. However, general synthetic strategies for substituted benzaldehydes can be adapted.

One plausible approach involves the methylation of 3-mercaptobenzaldehyde. Another strategy could be the formylation of thioanisole, although this might lead to a mixture of isomers. A general procedure for the methylation of a phenolic compound, which can be conceptually adapted, is the methylation of m-hydroxybenzaldehyde to form m-methoxybenzaldehyde using dimethyl sulfate in the presence of a base.

Conceptual Experimental Workflow for Synthesis:

This diagram illustrates a generalized workflow for the synthesis of a substituted benzaldehyde, which could be adapted for **3-(Methylthio)benzaldehyde**.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **3-(Methylthio)benzaldehyde**.

## Applications in Research and Development

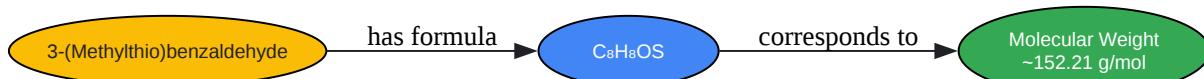
**3-(Methylthio)benzaldehyde** serves as a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.<sup>[2]</sup> Its aldehyde functional group is reactive and can participate in a variety of chemical transformations, while the methylthio group can influence the electronic properties and biological activity of the final molecule.<sup>[2]</sup>

## Intermediate in Pharmaceutical Synthesis

The compound is utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic effects.<sup>[2]</sup> The development of Schiff bases from 4-(methylthio)benzaldehyde has shown a range of biological activities, including antibacterial and antioxidant properties. While specific data for the 3-methylthio isomer is limited, it is plausible that its derivatives could exhibit similar biological activities.

## Flavor and Fragrance Industry

Due to its distinct aroma, **3-(Methylthio)benzaldehyde** is also used in the flavor and fragrance industry to create unique scent profiles in various consumer products.<sup>[2]</sup>


## Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity and signaling pathways directly associated with **3-(Methylthio)benzaldehyde**. However, studies on related compounds offer some insights. For instance, derivatives of the isomeric 4-(methylthio)benzaldehyde have been investigated for their potential as antibacterial, antioxidant, and even anticancer agents. It is hypothesized that these activities may stem from the ability of the sulfur-containing compounds to interact with biological macromolecules.

The general class of benzaldehydes has been shown to modulate certain biological processes. For example, some benzaldehyde derivatives have been reported to influence antibiotic efficacy. Given the structural similarities, it is conceivable that **3-(Methylthio)benzaldehyde** and its derivatives could be subjects of future research to explore their pharmacological potential.

Logical Relationship of Molecular Properties:

This diagram illustrates the fundamental relationship between the chemical's name, its empirical formula, and its calculated molecular weight.



[Click to download full resolution via product page](#)

Relationship between name, formula, and molecular weight.

## Conclusion

**3-(Methylthio)benzaldehyde** is a chemical compound with established utility in organic synthesis and the potential for broader applications in medicinal chemistry and drug development. While its physical and chemical properties are well-documented, a significant gap exists in the literature regarding detailed, reproducible synthesis protocols and specific biological activities. Further research into these areas is warranted to fully unlock the potential of this versatile molecule and its derivatives for the scientific community.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Methylthio)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281139#3-methylthio-benzaldehyde-molecular-weight-and-formula>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)